N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10(2)14-18(16,17)9-8-13-12(15)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWVYWFWZMBABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428642 | |
| Record name | F2751-0064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85344-41-8 | |
| Record name | F2751-0064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 2 Propan 2 Ylsulfamoyl Ethyl Benzamide
Established Synthetic Pathways Towards N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide and its Analogues
The construction of this compound involves a multi-step process that assembles three key fragments: the benzoyl group, the ethylenediamine (B42938) linker, and the N-isopropylsulfamoyl moiety. The general strategy is a convergent synthesis where the final step is typically the formation of the benzamide (B126) bond.
The synthesis logically begins with the preparation of the key intermediates. A plausible and common route involves the preparation of an N-substituted ethylenediamine precursor which already contains the sulfonamide group.
A typical synthetic sequence would be:
Sulfonylation of an amine: The synthesis of the sulfonamide-containing precursor, 2-amino-N-(propan-2-yl)ethanesulfonamide, can be achieved by reacting a suitable starting material like 2-aminoethanesulfonyl chloride with isopropylamine, or by reacting taurine (B1682933) (2-aminoethanesulfonic acid) derivatives.
Alternative Precursor: An alternative approach involves starting with 2-aminoethanol. The hydroxyl group is first converted to a leaving group, followed by substitution with isopropylamine. The resulting N-(propan-2-yl)ethan-1-amine can then be reacted with a sulfonylating agent.
Isolation of these intermediates is crucial for ensuring the purity of the final product. Standard laboratory techniques such as extraction, crystallization, and column chromatography are employed to purify these precursors before they are used in the final coupling step.
The central reaction in the synthesis is the formation of the amide bond between the benzoyl group and the ethylamine (B1201723) linker. This is one of the most common reactions in medicinal chemistry. nih.gov Several well-established methods can be employed:
Acid Chloride Method: Benzoic acid can be converted to the more reactive benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride is then reacted with the primary amine of the 2-amino-N-(propan-2-yl)ethanesulfonamide intermediate, usually in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. nih.gov
Peptide Coupling Reagents: A more direct and often milder approach involves the use of coupling reagents that activate the carboxylic acid in situ. nih.govnih.gov This method avoids the need to isolate the highly reactive acid chloride. The carboxylic acid (benzoic acid) and the amine intermediate are mixed in a suitable solvent, and the coupling reagent is added. nih.gov
Below is an interactive table summarizing common coupling agents used for this type of amide bond formation.
| Coupling Reagent Class | Specific Reagent Examples | Co-reagent/Additive (if any) | Key Features |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | Widely used, effective. EDC is water-soluble, simplifying byproduct removal. nih.govsmolecule.com |
| Phosphonium (B103445) Salts | BOP, PyBOP, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOBt, HOAt | High reactivity, fast reaction times, low epimerization risk. nih.gov |
| In Situ Halophosphonium | Triphenylphosphine (PPh₃) | N-Chlorophthalimide, I₂, 2,4,6-trichloro-1,3,5-triazine | Generates reactive phosphonium salts in the reaction mixture. nih.gov |
The sulfonamide functional group is a key feature of the molecule. nih.govwikipedia.org Its synthesis is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of this compound synthesis, this can be done at different stages:
Pre-assembly: As mentioned in section 2.1.1, the most common route involves preparing an amine intermediate that already contains the N-isopropylsulfonamide group. This is typically achieved by reacting a precursor like 2-aminoethanesulfonyl chloride or a related compound with isopropylamine.
Post-assembly: A less common alternative would be to first synthesize N-(2-aminoethyl)benzamide and then introduce the sulfonamide group. This would involve reacting N-(2-aminoethyl)benzamide with isopropylsulfonyl chloride. However, this route can be complicated by potential side reactions on the benzamide nitrogen.
The choice of solvent and base is critical for achieving high yields. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are common, along with a tertiary amine base like triethylamine to scavenge the HCl generated. nih.gov
Systematic Chemical Modification and Analogue Generation of this compound
To explore structure-activity relationships, analogues of the parent compound are systematically generated by modifying its different components.
The benzamide core is a common target for modification. By replacing benzoic acid with various substituted benzoic acids in the amide bond formation step (see 2.1.2), a wide array of analogues can be produced. nih.gov These modifications can alter the compound's electronic, steric, and lipophilic properties.
The table below illustrates potential modifications to the benzamide ring.
| Position of Substitution | Type of Substituent | Example Substituent | Rationale for Modification |
| Para (4-position) | Electron-donating | Methoxy (-OCH₃), Methyl (-CH₃) | Increases electron density in the ring, may affect binding or metabolism. |
| Para (4-position) | Electron-withdrawing | Chloro (-Cl), Trifluoromethyl (-CF₃), Nitro (-NO₂) | Decreases electron density, can enhance binding through specific interactions. nih.gov |
| Ortho (2-position) | Halogens | Chloro (-Cl) | Can induce conformational constraints and alter binding orientation. |
| Meta (3-position) | Various | Hydroxyl (-OH), Amino (-NH₂) | Can introduce new hydrogen bonding capabilities. |
| Multiple Positions | Disubstitution | 2,6-dichloro, 3,4-dimethoxy | Fine-tunes the electronic and steric profile of the ring. |
The linker region, comprising the ethyl chain and the N-isopropylsulfamoyl group, can also be systematically modified to probe its role in biological activity.
Modifications to the N-Alkyl Group of the Sulfonamide: The isopropyl group can be replaced with other alkyl or cyclic groups by using different primary amines in the sulfonamide formation step.
| Original Group | Replacement Group | Example Amine Precursor | Potential Impact |
| Isopropyl | Methyl | Methylamine | Reduces steric bulk. |
| Isopropyl | Cyclopropyl (B3062369) | Cyclopropylamine | Introduces rigidity and alters lipophilicity. |
| Isopropyl | tert-Butyl | tert-Butylamine | Increases steric bulk significantly. |
| Isopropyl | Phenyl | Aniline (B41778) | Introduces aromatic character. |
Modifications to the Ethyl Linker: The two-carbon ethyl linker can be extended, shortened, or rigidified. This requires starting with different amino-alkane precursors. For instance, using 3-aminopropan-1-ol instead of 2-aminoethanol as a starting material would lead to a three-carbon (propyl) linker. Incorporating cyclic structures like cyclopropane (B1198618) or piperidine (B6355638) rings within the linker can introduce conformational rigidity, which can be beneficial for binding to a biological target.
Exploration of Isosteric and Bioisosteric Replacements in the this compound Structure
The strategic modification of lead compounds through isosteric and bioisosteric replacements is a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic properties. In the context of this compound and related chemical scaffolds, researchers have investigated the impact of various structural modifications to probe the structure-activity relationship (SAR) and enhance desired biological activities. These explorations have targeted different components of the molecule, including the benzamide, the sulfamoyl, and the N-alkyl moieties.
While specific research focusing exclusively on this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally related sulfamoyl benzamides and other sulfonamide derivatives. These studies provide a framework for understanding potential isosteric and bioisosteric modifications that could be applied to the target compound.
One area of exploration in related benzamide-containing compounds has been the bioisosteric replacement of the amide bond itself. The amide linkage is crucial for the structural integrity and biological activity of many compounds, but it can be susceptible to metabolic degradation. To address this, various amide isosteres have been explored, such as esters, thioamides, and selenoamides. For instance, in a study on ortho-substituted benzamides, the replacement of the amide with a thioamide or selenoamide resulted in significant activity, suggesting that these groups can effectively mimic the parent amide's function. nih.gov
Another key functional group in the target molecule is the sulfonamide. The N-acylsulfonamide moiety, and by extension the N-alkylsulfamoyl group, is often considered a bioisostere of a carboxylic acid. However, the sulfonamide group itself can be a target for isosteric replacement to fine-tune properties like acidity, lipophilicity, and metabolic stability.
Systematic SAR studies on related sulfamoyl benzamidothiazoles have demonstrated that modifications at various sites of the scaffold are tolerated and can lead to more potent compounds. researchgate.net For this compound, this suggests that isosteric replacements within the benzoyl ring, such as the introduction of different substituents, could modulate activity.
Furthermore, the isopropyl group on the sulfamoyl nitrogen presents another opportunity for isosteric modification. A common isosteric replacement for an isopropyl group is a cyclopropyl group. This substitution can alter the lipophilicity and metabolic stability of the compound while maintaining a similar steric profile.
The following table summarizes potential isosteric and bioisosteric replacements for different parts of the this compound structure based on general principles of medicinal chemistry and findings from related compound series.
| Original Moiety | Potential Isosteric/Bioisosteric Replacement | Rationale for Replacement |
| Benzamide (Amide Bond) | Thioamide, Selenoamide, Ester, 1,2,4-Oxadiazole | To improve metabolic stability and modulate hydrogen bonding capacity. |
| Benzoyl (Phenyl Ring) | Pyridyl, Thienyl, or other heteroaromatic rings | To alter electronic properties, solubility, and potential for new interactions with biological targets. |
| Propan-2-yl (Isopropyl) | Cyclopropyl, tert-Butyl | To modify lipophilicity, metabolic stability, and steric bulk. |
| Sulfamoyl (-SO2NH-) | N-Acylsulfonamide, Reverse Sulfonamide | To alter acidity, hydrogen bonding properties, and metabolic fate. |
It is important to note that the success of any isosteric or bioisosteric replacement is highly dependent on the specific biological target and the role of the original functional group in the ligand-receptor interaction. Therefore, the proposed modifications would require synthesis and biological evaluation to determine their actual effect on the activity of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Propan 2 Ylsulfamoyl Ethyl Benzamide Analogues
Methodological Approaches to SAR/SPR Determination for N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide Derivatives
The determination of SAR and SPR for derivatives of this compound involves a combination of experimental and computational techniques. These methods allow for the efficient screening of compound libraries and the prediction of biological activity, guiding the synthesis of more effective analogues.
High-Throughput Screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits"—molecules that display activity against a specific biological target. For scaffolds related to the benzamide (B126) class, HTS has been instrumental in identifying initial lead compounds. For instance, many agonists for targets like the G protein-coupled receptor-35 (GPR35) were initially discovered through extensive high-throughput screening campaigns. nih.gov These campaigns typically involve testing a diverse chemical library in automated, miniaturized assays to measure a compound's effect, such as receptor activation or enzyme inhibition. The hits from HTS provide the initial data points for building a structure-activity relationship, highlighting which general structural features may be responsible for the observed biological effects.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a powerful tool for predicting the activity of unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov
For sulfonamide and benzamide derivatives, QSAR models are developed by:
Data Collection: Assembling a dataset of structurally related compounds with experimentally determined biological activity. nih.gov
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).
Model Generation: Using statistical methods, such as multiple linear regression, to create an equation that links the descriptors to the biological activity. nih.gov
Validation: Rigorously validating the model to ensure its predictive power.
QSAR studies on related scaffolds, such as N-(thiazol-2-ylidene)-benzamides, have been successfully used to predict potential anti-HIV agents. researchgate.net These models can provide insights into the mechanisms of action and guide the design of new derivatives with enhanced potency. nih.govnih.gov
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, key pharmacophoric elements can be inferred from SAR studies of analogous compound series.
Based on related benzamide and sulfonamide inhibitors, the likely key elements are:
Aromatic Ring (Benzoyl Moiety): This group often engages in hydrophobic or π-stacking interactions within the target's binding site. Substitutions on this ring can modulate lipophilicity and electronic properties.
Amide Linker: The -C(O)NH- group is a crucial hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the target protein.
Sulfonamide Group: The -SO2NH- moiety is another key hydrogen bonding center. The acidity of the sulfonamide proton can be important for binding.
Isopropyl Group: This bulky, lipophilic group attached to the sulfonamide nitrogen likely fits into a specific hydrophobic pocket in the receptor, contributing to binding affinity and selectivity.
In studies of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of lipophilic residues and hydrogen bond-accepting groups were found to be important for activating their target receptor, GPR35. nih.govnih.gov Similarly, the design of other novel benzamide analogues has involved replacing known pharmacophores, such as a triazole ring, with different scaffolds to improve properties like potency and water solubility. nih.gov
Impact of Substituent Effects and Conformational Preferences on Biological Activity of this compound Analogues
Substituent Effects: SAR studies on various benzamide and sulfonamide series have demonstrated predictable trends. For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, introducing bulkier alkyl substituents (such as isopropyl and cyclohexyl) led to a significant increase in potency compared to smaller groups. nih.gov Halogen substitutions on the aromatic rings have also been shown to enhance agonistic activity in certain positions. nih.govnih.gov Conversely, in other systems, less steric hindrance may be favorable for activity, suggesting that the optimal substituent size is highly dependent on the topology of the specific target's binding site. nih.gov
| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| N-[2-(1H-Tetrazol-5-yl)phenyl]propanamide Analogues | Introduction of bulkier alkyl groups (e.g., isopropyl, cyclohexyl) | Over 100-fold increase in potency | nih.gov |
| N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives | Halogen substitution (e.g., Bromo) on phenyl ring | Increased agonistic potency | nih.govnih.gov |
| Pyridine-Linked 1,2,4-Oxadiazole Benzamides | Less steric substitution on aniline (B41778) ring | Increased larvicidal activity | nih.gov |
Conformational Preferences: The three-dimensional conformation of a molecule dictates how its pharmacophoric features are presented to the biological target. The rotatable bonds within the this compound scaffold—particularly around the ethyl linker and the amide and sulfonamide bonds—allow it to adopt various conformations. Studies on related peptide analogues have shown that modifications like N-methylation can shift the conformational equilibrium between extended and turn-like structures, which can in turn reduce biological activity. mdpi.com In some cases, greater conformational flexibility is beneficial, while in others, a more rigid structure that "pre-organizes" the molecule in its bioactive conformation is preferred. mdpi.comnih.gov Computational and NMR studies are often employed to determine the preferred solution-state conformations and to understand how these relate to the bound conformation required for biological activity. nih.govresearchgate.net
Molecular Mechanism of Action Elucidation for N 2 Propan 2 Ylsulfamoyl Ethyl Benzamide
Target Identification and Validation Strategies for N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide
A crucial first step in understanding the pharmacological profile of this compound would be to identify its direct molecular targets within the cell. Several advanced techniques are routinely employed for this purpose.
Investigation of Downstream Signaling Pathways Modulated by this compound
Following the identification and validation of a direct target, the subsequent step would be to map the downstream signaling cascades that are affected by the compound's interaction with its target. This typically involves a combination of biochemical assays, such as western blotting to measure the phosphorylation status of key signaling proteins, and reporter gene assays to assess the activity of specific transcription factors. The goal is to understand how the initial binding event is translated into a broader cellular response.
Characterization of Ligand-Target Interactions Through Molecular Modeling
To gain a detailed understanding of how this compound interacts with its putative target at the atomic level, computational molecular modeling techniques would be employed. This involves creating a three-dimensional model of the target protein and "docking" the compound into its binding site. These simulations can predict the specific amino acid residues involved in the interaction, the binding affinity, and the conformational changes that may occur upon binding. This information is invaluable for understanding the basis of the compound's activity and for guiding the design of more potent or selective derivatives.
Preclinical Pharmacological Investigations of this compound
Following a comprehensive search of available scientific literature and databases, no specific preclinical pharmacological data for the compound "this compound" could be identified. The search included queries for in vitro and in vivo studies, cell-based and biochemical assays, and translational research pertaining to this specific molecule.
The absence of public-domain research findings prevents a detailed analysis as outlined in the requested sections. Information regarding the efficacy, selectivity, target engagement, and potency of this compound in various pharmacological models is not available in the retrieved search results. Similarly, there is no accessible data on its evaluation in relevant animal models or considerations for its translational research pathway.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for "this compound" at this time.
Computational and Theoretical Chemistry in N 2 Propan 2 Ylsulfamoyl Ethyl Benzamide Research
Molecular Docking Simulations for Binding Mode Prediction of N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide and its Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogues, docking simulations are instrumental in elucidating their binding modes within the active sites of target proteins.
Researchers utilize high-resolution crystal structures of target proteins, often retrieved from databases like the Protein Data Bank (PDB), to serve as the receptor for docking studies. The this compound scaffold and its derivatives are then docked into the defined binding pocket of the target. These simulations help in identifying key interactions such as hydrogen bonds, hydrophobic interactions, and polar contacts that are crucial for the ligand-receptor binding affinity. For instance, in studies involving similar sulfonamide-based compounds, docking has been used to predict binding affinities and conformations within enzyme active sites.
Below is a hypothetical representation of docking results for analogues of this compound against a target protein.
| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Analogue A | -8.5 | TYR234, LYS112 | Hydrogen bond with TYR234, Hydrophobic interaction with LYS112 |
| Analogue B | -7.9 | ASP178, PHE235 | Salt bridge with ASP178, Pi-pi stacking with PHE235 |
| Analogue C | -9.2 | GLN101, TRP150 | Hydrogen bond with GLN101, Hydrophobic interaction with TRP150 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Binding
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. For this compound and its analogues, MD simulations are employed to assess the stability of the docked poses and to understand the flexibility of both the ligand and the protein.
MD simulations are typically performed using force fields like CHARMM or AMBER. The simulation begins with the docked complex, which is then solvated in a water box with counterions to neutralize the system. The system is then subjected to energy minimization and equilibration, followed by a production run for a specific duration, often in the nanosecond to microsecond range. The trajectory from the MD simulation provides valuable information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand, indicating the stability of the complex and the flexibility of different regions.
These simulations can reveal subtle conformational changes that are not apparent from static docking studies. For example, an MD simulation might show that a particular analogue of this compound induces a conformational change in a loop region of the target protein, leading to a more stable binding. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of the binding affinity.
The following table illustrates hypothetical data from an MD simulation study on this compound analogues.
| Analogue | Average RMSD of Ligand (Å) | Average RMSF of Key Residues (Å) | Calculated Binding Free Energy (kcal/mol) |
| Analogue A | 1.2 | 0.8 | -45.6 |
| Analogue B | 1.8 | 1.1 | -38.2 |
| Analogue C | 0.9 | 0.6 | -52.1 |
In Silico Drug Design and Virtual Screening Methodologies Applied to this compound Scaffolds
In silico drug design and virtual screening are powerful computational strategies to identify novel and potent drug candidates from large chemical libraries. For the this compound scaffold, these methodologies can be applied to explore a vast chemical space and prioritize compounds for synthesis and biological evaluation.
Virtual screening can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock a large library of compounds and rank them based on their predicted binding affinities. This approach is particularly useful when the structure of the target is known. For the this compound scaffold, SBVS can be used to screen for derivatives with improved interactions within the target's active site.
Ligand-based virtual screening (LBVS), on the other hand, relies on the knowledge of known active compounds. This method uses the chemical structure of a known active ligand, such as a potent analogue of this compound, to search for other compounds with similar properties. Techniques like 2D similarity searching and 3D shape-based screening are commonly employed in LBVS.
These virtual screening campaigns can significantly reduce the time and cost associated with identifying new lead compounds. The hits identified from virtual screening are then subjected to further computational analysis, such as more rigorous docking and MD simulations, before being selected for chemical synthesis.
Predictive Modeling for Optimization of this compound Lead Compounds
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, plays a crucial role in the optimization of lead compounds. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models can be developed to predict the activity of newly designed analogues, thereby guiding the lead optimization process.
To build a QSAR model, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include constitutional, topological, and quantum-chemical parameters. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to develop the QSAR model.
A robust QSAR model can provide valuable insights into the structural features that are important for biological activity. For example, a QSAR study on a series of benzamide (B126) sulfonamide derivatives might reveal that the presence of a specific substituent at a particular position on the benzamide ring is positively correlated with activity. This information can then be used to design new analogues with enhanced potency. The predictive power of the QSAR model is assessed through internal and external validation techniques to ensure its reliability.
A hypothetical QSAR model for this compound analogues is presented below.
| Model | Statistical Parameter | Value |
| 3D-QSAR (CoMFA) | q² (cross-validated r²) | 0.68 |
| r² (non-cross-validated r²) | 0.92 | |
| Predictive r² | 0.75 |
This model could then be used to predict the activity of new, unsynthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis and further testing.
Analytical Methodologies for the Characterization and Quantification of N 2 Propan 2 Ylsulfamoyl Ethyl Benzamide
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons of the benzoyl group would appear in the downfield region (typically δ 7.4-7.8 ppm). The protons of the ethyl linker and the isopropyl group would resonate in the upfield region. The coupling patterns (multiplicity) would provide information about neighboring protons, confirming the connectivity.
Expected ¹H NMR Spectral Data (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (benzoyl) | 7.4 - 7.8 | Multiplet | 5H |
| Amide NH | ~8.0 | Triplet | 1H |
| Sulfonamide NH | ~5.0 | Doublet | 1H |
| -CH₂- (ethyl, adjacent to amide) | 3.5 - 3.7 | Quartet | 2H |
| -CH₂- (ethyl, adjacent to sulfamoyl) | 3.2 - 3.4 | Quartet | 2H |
| -CH- (isopropyl) | 3.1 - 3.3 | Septet | 1H |
This is a predictive table based on analogous structures.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the benzamide (B126) group would be observed significantly downfield (around 167 ppm). Aromatic carbons typically appear between 127 and 135 ppm. The aliphatic carbons of the ethyl and isopropyl groups would be found in the upfield region of the spectrum.
Expected ¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~167 |
| Aromatic C (quaternary) | ~134 |
| Aromatic CH | 127 - 132 |
| -CH₂- (ethyl, adjacent to amide) | ~40 |
| -CH₂- (ethyl, adjacent to sulfamoyl) | ~45 |
| -CH- (isopropyl) | ~48 |
This is a predictive table based on analogous structures.
Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₁₈N₂O₃S), the expected exact mass is approximately 286.1038 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) could be used. The fragmentation pattern in the mass spectrum would provide valuable structural clues. Common fragmentation pathways for benzamides include the cleavage of the amide bond to form the benzoyl cation (m/z 105) and subsequent loss of CO to give the phenyl cation (m/z 77). The sulfonamide portion would also undergo characteristic fragmentation.
Expected Mass Spectrometry Fragmentation Data (Predicted)
| Fragment Ion (m/z) | Identity |
|---|---|
| 286 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
This is a predictive table based on common fragmentation patterns of related structures.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide and sulfonamide groups.
Expected IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| ~3300 | N-H (Amide & Sulfonamide) | Stretching |
| ~3060 | C-H (Aromatic) | Stretching |
| ~2970 | C-H (Aliphatic) | Stretching |
| ~1640 | C=O (Amide I) | Stretching |
| ~1540 | N-H (Amide II) | Bending |
This is a predictive table based on characteristic IR frequencies.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach.
Typical HPLC Method Parameters (Hypothetical)
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method development would involve optimizing the mobile phase composition and gradient to achieve good resolution between the main peak of the target compound and any potential impurities. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions.
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the relatively low volatility and potential for thermal degradation of the amide and sulfonamide functionalities, direct GC analysis of this compound may be challenging. However, GC could be employed for the analysis of volatile impurities or after derivatization of the target compound to increase its volatility and thermal stability. For instance, silylation of the N-H protons could be a potential derivatization strategy.
Hypothetical GC Method Parameters (for a derivatized sample)
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
If coupled with a mass spectrometer (GC-MS), this technique would provide both separation and structural information, which is particularly useful for identifying unknown impurities.
Research Perspectives on Potential Therapeutic Applications of N 2 Propan 2 Ylsulfamoyl Ethyl Benzamide Analogues
Investigations into Antimicrobial Properties of N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide Derivatives
The search for novel antimicrobial agents is driven by the increasing challenge of drug resistance. Derivatives of the benzamide (B126) and sulfonamide scaffolds have been a significant focus of these research efforts. nanobioletters.comnih.gov Studies have explored the antibacterial and antifungal activities of compounds structurally related to this compound.
Antibacterial Activity: Research into benzamide derivatives has demonstrated their potential against both Gram-positive and Gram-negative bacteria. nanobioletters.com For instance, in a study of synthesized benzamide compounds, certain derivatives showed notable activity against Bacillus subtilis and Escherichia coli. nanobioletters.com The presence of specific substitutions on the benzamide ring appears to be crucial for potency. nanobioletters.com Similarly, hybrid molecules combining thiazole and sulfonamide groups have been investigated, with some N-(thiazol-2-yl)benzenesulfonamide derivatives showing potent activity against multiple bacterial strains, including Staphylococcus aureus. nih.gov The lipophilicity conferred by certain substituents, such as tert-butyl groups, may facilitate easier passage through the bacterial membrane, enhancing activity. nih.gov
Antifungal Activity: The antifungal potential of benzamide analogues has also been a subject of investigation. Studies on N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propyl]amides revealed that these compounds can exhibit significant fungicidal activity against various plant pathogenic fungi. nih.govnih.gov The nature of the substituents on the amide nitrogen is critical, with groups like allyl, propargyl, and cyclopropyl (B3062369) being particularly effective. nih.gov Another study focusing on benzamide derivatives containing a triazole moiety found that several compounds displayed broad-spectrum antifungal activity. The presence of fluorine or chlorine on the benzene (B151609) ring was shown to significantly improve antifungal efficacy. nih.gov
Table 1: Antimicrobial Activity of Selected Benzamide and Sulfonamide Derivatives| Compound Class/Derivative | Target Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Benzamide Derivative (5a) | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |
| Benzamide Derivative (5a) | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |
| N-(thiazol-2-yl)benzenesulfonamide (5a) | S. aureus | MIC | 3.9 µg/mL | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamide (5a) | A. xylosoxidans | MIC | 3.9 µg/mL | nih.gov |
| Benzamide-Triazole Derivative (6h) | Alternaria alternata | EC₅₀ | 1.77 µg/mL | nih.gov |
| Benzamide-Triazole Derivative (6k) | Various Fungi | EC₅₀ | 0.98 to 6.71 µg/mL | nih.gov |
Exploration of Anticancer Activities of the this compound Scaffold
The benzamide and sulfonamide moieties are present in numerous established and experimental anticancer agents. nih.govnih.gov Consequently, derivatives incorporating the this compound scaffold have been designed and evaluated for their cytotoxic potential against various human cancer cell lines. nih.gov
Research has shown that combining arylsulfonamide and carboxamide pharmacophores can lead to compounds with significant cytotoxic activity. nih.gov In one study, a series of derivatives inspired by the natural arylsulfonamide sargassulfamide A were synthesized and tested against human melanoma (A875) and hepatocellular liver carcinoma (HepG2) cell lines. Several of these compounds demonstrated moderate-to-good inhibitory activity. nih.gov Another area of research involves 1,3,4-thiadiazole-based benzamide derivatives, some of which have exhibited higher cytotoxic activity against prostate cancer (PC3) and neuroblastoma (SKNMC) cells than the standard chemotherapeutic agent doxorubicin. researchgate.net The N-acylhydrazone scaffold, which is structurally related, has also been identified as a fundamental building block for potent anticancer agents that act through various mechanisms. nih.gov
Table 2: Cytotoxic Activity of Selected Benzamide and Sulfonamide Analogues| Compound Class/Derivative | Cancer Cell Line | Activity Measurement | Result (µM) | Reference |
|---|---|---|---|---|
| Arylsulfonamide-Carboxamide (10a) | A875 (Melanoma) | IC₅₀ | 9.87 | nih.gov |
| Arylsulfonamide-Carboxamide (10a) | HepG2 (Liver) | IC₅₀ | 12.31 | nih.gov |
| Arylsulfonamide-Carboxamide (10d) | A875 (Melanoma) | IC₅₀ | 5.34 | nih.gov |
| Arylsulfonamide-Carboxamide (10d) | HepG2 (Liver) | IC₅₀ | 8.65 | nih.gov |
| Benzimidazole Derivative (3e) | HOP-92 (Non-small cell lung) | GI₅₀ | 0.19 | nih.gov |
| Thiadiazole-Benzamide Derivative (4d) | PC3 (Prostate) | IC₅₀ | 3.8 | researchgate.net |
| Thiadiazole-Benzamide Derivative (4e) | SKNMC (Neuroblastoma) | IC₅₀ | 5.7 | researchgate.net |
Studies on Anti-inflammatory Potential of this compound Analogues
Inflammation is a key pathological process in many diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. nih.gov Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes. nih.gov The benzamide scaffold has been incorporated into compounds designed to have anti-inflammatory effects, sometimes with improved gastrointestinal profiles compared to traditional NSAIDs. nih.govresearchgate.net
Studies on 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides demonstrated that several derivatives exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin in a carrageenan-induced paw edema model in mice. nih.govresearchgate.net Notably, some of these compounds showed a markedly lower incidence of ulcers. nih.govresearchgate.net The mechanism for some of these analogues is linked to the potent inhibition of prostaglandin E2 (PGE2) synthesis. nih.govresearchgate.net Furthermore, conjugates of NSAIDs like naproxen with sulfonamides have been designed as potential inhibitors of COX-2, an enzyme isoform heavily involved in inflammation. nih.gov One such naproxen-sulfamethoxazole conjugate showed 75.4% inhibition of COX-2 at a 10 µM concentration, comparable to the selective inhibitor celecoxib. nih.gov Other related structures, such as N-acylated 2-aminobenzothiazoles, have also been shown to suppress PGE2 generation, with some exhibiting greater in vivo anti-inflammatory activity than indomethacin. mdpi.com
Table 3: Anti-inflammatory Activity of Selected Benzamide Analogues| Compound Class/Derivative | Assay/Model | Result | Reference |
|---|---|---|---|
| N-phenylcarbamothioylbenzamide (1e) | Carrageenan-induced paw edema | 61.45% inhibition (vs. 22.43% for indomethacin) | nih.govresearchgate.net |
| N-phenylcarbamothioylbenzamide (1h) | Carrageenan-induced paw edema | 51.76% inhibition (vs. 22.43% for indomethacin) | nih.govresearchgate.net |
| Naproxen-sulfamethoxazole conjugate | COX-2 Inhibition Assay | 75.4% inhibition at 10 µM | nih.gov |
| N-acylated 2-aminobenzothiazole (GK510) | PGE₂ Generation | EC₅₀ = 118 nM | mdpi.com |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 Inhibition Assay | IC₅₀ = 130 µg/mL | nih.gov |
Enzyme Inhibition Studies with this compound Derivatives (e.g., Carbonic Anhydrase, Acetylcholinesterase)
The benzamide and sulfonamide pharmacophores are well-recognized for their ability to interact with and inhibit specific enzymes, making them valuable scaffolds in drug design. nih.gov Research has specifically targeted the inhibition of carbonic anhydrases (CAs) and acetylcholinesterase (AChE) with compounds related to this compound.
Carbonic Anhydrase Inhibition: Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. A study of benzenesulfonamides carrying a benzamide moiety demonstrated significant inhibitory potential against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The compounds exhibited inhibitory constants (Ki) in the nanomolar range, with one primary sulfonamide derivative being particularly effective against hCA I with a Ki of 4.07 nM. nih.gov
Acetylcholinesterase Inhibition: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy for treating Alzheimer's disease. nih.gov Benzamide derivatives have been explored for this purpose. A series of benzenesulfonamide-benzamide hybrids were shown to be potent AChE inhibitors, with Ki values also in the nanomolar range. nih.gov One compound containing a sulfamerazine moiety was identified as a lead compound with a Ki of 8.91 nM. nih.gov Other research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that substitution on the benzamide portion dramatically enhanced activity. One such derivative was found to be among the most potent AChE inhibitors discovered, with an IC₅₀ value of 0.56 nM and an 18,000-fold greater affinity for AChE over the related enzyme butyrylcholinesterase (BuChE). nih.gov
Table 4: Enzyme Inhibition by Benzamide-Sulfonamide Derivatives| Target Enzyme | Compound/Derivative | Activity Measurement | Result (nM) | Reference |
|---|---|---|---|---|
| hCA I | Benzamide-Sulfonamide (3g) | Kᵢ | 4.07 ± 0.38 | nih.gov |
| hCA II | Benzamide-Sulfonamide (3c) | Kᵢ | 10.68 ± 0.98 | nih.gov |
| AChE | Benzamide-Sulfonamide (3f) | Kᵢ | 8.91 ± 1.65 | nih.gov |
| AChE | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) | IC₅₀ | 0.56 | nih.gov |
| BChE | 2-(phenylcarbamoyl)phenyl diphenylcarbamate (5d) | IC₅₀ | 1600 | mdpi.com |
Modulation of Specific Receptor Systems by this compound Related Compounds (e.g., Cannabinoid Receptors)
The endocannabinoid system (ECS) is a crucial modulatory system in the body, and its primary receptors, cannabinoid receptor type 1 (CB1) and type 2 (CB2), are important therapeutic targets. biorxiv.orgnih.gov The CB1 receptor is one of the most abundant G protein-coupled receptors (GPCRs) in the brain. biorxiv.orgnih.gov The ECS is activated by endogenous ligands, known as endocannabinoids, such as anandamide (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (2-AG). nih.govmdpi.com
A key structural feature of the endocannabinoid anandamide is its ethanolamide portion, which includes an amide bond. This structural similarity suggests that synthetic benzamide derivatives could potentially interact with the cannabinoid system. The CB1 receptor is known to be activated by a wide range of structurally diverse ligands, and in addition to orthosteric agonists that bind to the same site as endogenous ligands, allosteric modulators that bind to a different site on the receptor have also been developed. biorxiv.orgnih.gov While direct studies investigating the interaction of this compound analogues with cannabinoid receptors were not prominent in the reviewed literature, the presence of the benzamide scaffold in these molecules presents a rationale for future investigations into their potential as modulators of the ECS.
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | EDC/HOBt | |
| Solvent | Anhydrous DMF | |
| Reaction Time | 12–24 h | |
| Purification | Silica gel (hexane:EtOAc) |
Q. Table 2. Biological Assay Conditions
| Assay Type | Protocol Summary | Reference |
|---|---|---|
| Enzyme Inhibition | 10 µM compound, 30-min preincubation | |
| Cellular Uptake | Caco-2, 37°C, 120 rpm | |
| Metabolic Stability | Human liver microsomes, 1 h |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
